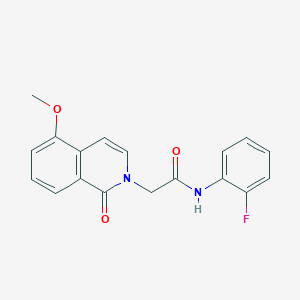

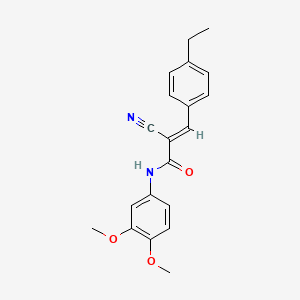

![molecular formula C10H8F5N3O B2531056 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018051-29-0](/img/structure/B2531056.png)

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the class of heterocyclic compounds known as pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with significant interest in the diversity of substituents at positions N1, C3, C4, C5, and C6, which can influence their biological activity and physical properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often begins with a preformed pyrazole or pyridine. For instance, the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives involves selective N-propargylation, followed by reaction with various substituted azides under Sharpless conditions . Another approach involves O-alkylation of 6-trifluoromethylpyridine-2(1H)one, cyclization using hydrazine hydrate, diazotization, and further reactions to yield a variety of functionalized triazole derivatives . These synthetic routes highlight the versatility and adaptability of pyrazolo[3,4-b]pyridine chemistry for generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The introduction of various substituents, such as trifluoromethyl groups, can significantly affect the molecule's electronic properties and binding interactions with biological targets. For example, the 2,6-difluorophenyl substitution has been found critical for potent inhibitory activity against cyclin-dependent kinases, as demonstrated by the solid-state structure of a di-fluoro analogue bound to CDK2 .

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives undergo a variety of chemical reactions that enable the introduction of diverse functional groups. These reactions include N-alkylation, O-alkylation, cyclization, and diazotization, often leading to the formation of novel compounds with potential anticancer, antimicrobial, and anti-biofilm activities . The reactivity of these compounds allows for the synthesis of complex molecules, such as those with triazole tags or amide functional groups, which can be screened for various biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of fluorine atoms, for instance, can enhance the compound's lipophilicity and metabolic stability, making them attractive candidates for drug development. Compounds with trifluoromethyl groups have been shown to exhibit promising cytotoxic activity against various human cancer cell lines and possess significant antioxidant and antimicrobial properties . The synthesis of these compounds often employs green chemistry principles, such as the use of ethanol as a solvent, to improve yield and reduce environmental impact .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, such as the compound , are extensively studied for their application as kinase inhibitors. These compounds are known for their ability to interact with kinases through multiple binding modes, making them particularly versatile in inhibiting a broad range of kinase targets. The scaffold's ability to bind to the hinge region of kinases, among other key interactions, has led to its inclusion in many patents and research studies aimed at developing new therapeutic agents for treating various diseases, including cancers. The heterocyclic nature of pyrazolo[3,4-b]pyridine allows for significant synthetic flexibility, contributing to the design of compounds with desirable physical properties, potency, and selectivity (Wenglowsky, 2013).

Antimicrobial and Anti-inflammatory Agents

Further extending its utility, trifluoromethylpyrazoles, closely related to the compound of interest, have garnered attention for their antimicrobial and anti-inflammatory properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, is associated with variations in the activity profile of these compounds. This highlights the importance of structural modifications within the pyrazolo[3,4-b]pyridine scaffold for achieving targeted biological activities. Research in this area aims to explore novel agents that could offer better treatment options with minimal side effects (Kaur, Kumar, & Gupta, 2015).

properties

IUPAC Name |

1-(2,2-difluoroethyl)-3-methyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5N3O/c1-4-8-5(10(13,14)15)2-7(19)16-9(8)18(17-4)3-6(11)12/h2,6H,3H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHFJDWLFSWQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2530979.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)